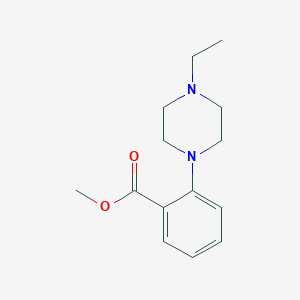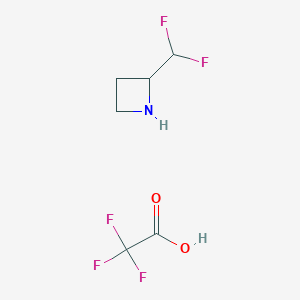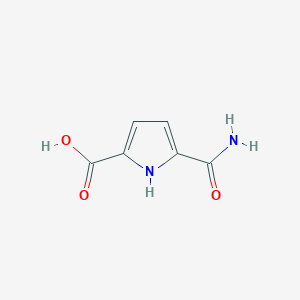
(4-Fluorophenyl)diphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorophenyl)diphenylphosphane is an organophosphorus compound with the molecular formula C18H14FP. It is a derivative of diphenylphosphane, where one of the phenyl groups is substituted with a fluorine atom at the para position. This compound is of significant interest in organic synthesis and material science due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-Fluorophenyl)diphenylphosphane can be synthesized through various methods. One common synthetic route involves the reaction of 4-fluorophenyl trifluoromethanesulphonate with methanone, (diphenylphosphino)(4-methylphenyl)-, in the presence of a palladium catalyst and caesium carbonate in toluene at 100°C under an inert atmosphere . The reaction typically proceeds for 12 hours in a sealed tube to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (4-Fluorophenyl)diphenylphosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phosphine oxide.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Coordination: Transition metal salts like palladium chloride or platinum chloride in organic solvents.
Major Products:
Oxidation: (4-Fluorophenyl)diphenylphosphine oxide.
Substitution: Various substituted phosphines depending on the nucleophile used.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
(4-Fluorophenyl)diphenylphosphane has diverse applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Material Science: Incorporated into polymers to enhance flame retardancy and dielectric properties.
Biology and Medicine:
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl)diphenylphosphane largely depends on its role in specific reactions. As a ligand, it coordinates with metal centers, influencing the electronic properties and reactivity of the metal complex. In oxidation reactions, the phosphane group is oxidized to the corresponding phosphine oxide, which can further participate in various chemical transformations.
Comparación Con Compuestos Similares
Diphenylphosphane: Lacks the fluorine substitution, making it less reactive in certain nucleophilic substitution reactions.
Benzyl(4-fluorophenyl)phenylphosphine oxide: A derivative with enhanced flame retardancy and dielectric properties.
Uniqueness: (4-Fluorophenyl)diphenylphosphane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in both academic research and industrial applications.
Propiedades
Número CAS |
18437-72-4 |
|---|---|
Fórmula molecular |
C18H14FP |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-diphenylphosphane |
InChI |
InChI=1S/C18H14FP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H |
Clave InChI |
DNEFXIIQHUTOSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)F |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B3048792.png)





![tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate](/img/structure/B3048803.png)



![3-[3-(Pyrazol-1-YL)propoxy]propan-1-OL](/img/structure/B3048810.png)


